Evocalcet - 870964-67-3

Evocalcet

Catalog Number: EVT-267967
CAS Number: 870964-67-3
Molecular Formula: C24H26N2O2
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Evocalcet is a novel oral calcimimetic compound [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It functions as an allosteric modulator of the calcium-sensing receptor (CaSR) [, , , , , , , , , , , , , , , , , , , , ]. Developed by Kyowa Hakko Kirin Co., Ltd., in Japan [], evocalcet was designed to improve upon several issues associated with the first-generation calcimimetic, cinacalcet [, , ]. Its primary role in scientific research lies in the investigation of its potential for managing secondary hyperparathyroidism (SHPT) [, , , , , , , , , , , , , , , , , , , , , , , , , ] and other CaSR-related pathophysiologies [].

Relevance: Cinacalcet shares a similar mechanism of action with evocalcet by targeting the CaSR to manage SHPT. [, , , , , ] Evocalcet was specifically developed to improve upon limitations associated with cinacalcet, particularly its GI side effects, while maintaining efficacy in suppressing PTH. [, , , , , , ]

Etelcalcetide

Compound Description: Etelcalcetide is another calcimimetic agent approved for treating SHPT in patients on hemodialysis. [, ] Like cinacalcet and evocalcet, it acts on the CaSR to lower PTH levels. [, ] Etelcalcetide is administered intravenously, differentiating it from the oral administration routes of both cinacalcet and evocalcet. []

Relevance: Etelcalcetide, along with cinacalcet and evocalcet, belongs to the calcimimetic class of drugs, all targeting the CaSR to manage SHPT. [, ] While all three exhibit efficacy in reducing PTH, they possess distinct pharmacokinetic profiles and potential side effects. [, ] Comparing their effectiveness, etelcalcetide demonstrated the highest odds of achieving target PTH levels, but with a potential for increased hypocalcemia compared to cinacalcet and evocalcet. []

NPS-2143

Compound Description: NPS-2143 is a negative allosteric modulator of the CaSR. [] Unlike evocalcet and other calcimimetics that activate the CaSR, NPS-2143 inhibits its activity. This compound is primarily used as a research tool to study the structure and function of the CaSR. []

Relevance: NPS-2143 serves as a valuable tool to understand the structural basis of CaSR activation and allosteric modulation, providing insights into the mechanism of action of calcimimetics like evocalcet. [] Their contrasting effects on the CaSR, activation by evocalcet and inhibition by NPS-2143, highlight the potential for developing drugs with tailored functionalities targeting this receptor. []

1-(2,4-dimethylphenyl)-1-(4,5-dimethylthiazol-2-yl)ethan-1-ol (MIPS-VD-836-108)

Compound Description: MIPS-VD-836-108 is a novel positive allosteric modulator (PAM) of the CaSR currently under investigation. [] In vitro studies have shown its potential in correcting impairments in intracellular calcium mobilization caused by certain CaSR mutations, highlighting its potential therapeutic use for familial hypocalciuric hypercalcemia or neonatal severe hyperparathyroidism. []

Relevance: Similar to evocalcet, MIPS-VD-836-108 acts as a PAM of the CaSR. [] This compound represents a new generation of potential therapeutics targeting the CaSR, aiming to improve the treatment of CaSR-related disorders. [] While evocalcet has shown efficacy in SHPT management, MIPS-VD-836-108 specifically targets CaSR mutations, showcasing the diverse therapeutic possibilities within this class of compounds. []

Sorafenib

Compound Description: Sorafenib is a multikinase inhibitor primarily used in cancer therapy. [] It exhibits anti-tumor activity by inhibiting various tyrosine protein kinases involved in tumor cell proliferation and angiogenesis. []

Relevance: While not directly structurally related to evocalcet, Sorafenib has been used in combination with evocalcet and denosumab to manage refractory hypercalcemia in a patient with recurrent parathyroid carcinoma. [] This highlights the potential of multi-drug approaches in treating complex cases of hypercalcemia, even those resistant to conventional calcimimetic monotherapy. []

Overview

Evocalcet is a novel oral calcimimetic agent developed primarily for the treatment of secondary hyperparathyroidism, particularly in patients undergoing hemodialysis. It was synthesized by Mitsubishi Tanabe Pharma Corporation and is chemically classified as a naphthylethylamine derivative. Evocalcet functions by activating the calcium-sensing receptor, thereby regulating parathyroid hormone levels, calcium, and phosphate concentrations in the body. This compound has been noted for its efficacy similar to that of cinacalcet but with a better safety profile, particularly regarding gastrointestinal side effects .

Synthesis Analysis

Evocalcet is synthesized through a series of chemical reactions involving naphthalene and ethylamine derivatives. The synthesis process includes:

  1. Reagents: The synthesis typically employs aryl iodides or bromides in conjunction with palladium acetate as a catalyst.
  2. Conditions: The reactions are conducted under controlled conditions to ensure the formation of the desired naphthylethylamine structure.
  3. Purification: High-performance liquid chromatography (HPLC) methods are utilized to isolate and purify evocalcet from reaction mixtures, ensuring high purity suitable for pharmacological studies .

The synthesis has been characterized to identify any process-related impurities, which can affect the efficacy and safety of the final product .

Molecular Structure Analysis

The molecular structure of evocalcet features a naphthylethylamine skeleton. Its chemical formula is C18_{18}H20_{20}N2_2, and it possesses a molecular weight of approximately 278.37 g/mol. The compound's structural characteristics include:

  • Functional Groups: The presence of an amine group contributes to its binding affinity for the calcium-sensing receptor.
  • 3D Configuration: The spatial arrangement of atoms within evocalcet allows for optimal interaction with biological targets, enhancing its agonistic activity on the calcium-sensing receptor .
Chemical Reactions Analysis

Evocalcet undergoes several key chemical reactions relevant to its pharmacological activity:

  1. Binding Reaction: Evocalcet binds to the calcium-sensing receptor, mimicking calcium ions and modulating parathyroid hormone secretion.
  2. Metabolism: The compound is metabolized primarily in the liver through cytochrome P450 enzymes, although it shows fewer interactions compared to other calcimimetics like cinacalcet .
  3. Elimination: The metabolic products of evocalcet are excreted via renal pathways, emphasizing its relevance in patients with compromised kidney function .
Mechanism of Action

Evocalcet acts primarily by activating the calcium-sensing receptor located on parathyroid cells. This mechanism involves:

  • Calcium Mimicry: By binding to the receptor, evocalcet mimics the action of extracellular calcium, leading to decreased secretion of parathyroid hormone.
  • Regulation of Calcium and Phosphate Levels: This action results in lower serum levels of parathyroid hormone, calcium, and phosphate, which is crucial for managing secondary hyperparathyroidism in dialysis patients .
  • Pharmacokinetics: Studies show that evocalcet has favorable pharmacokinetic properties, including a longer half-life and improved bioavailability compared to existing treatments .
Physical and Chemical Properties Analysis

Evocalcet exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and exhibits variable solubility in aqueous solutions depending on pH.
  • Stability: The compound maintains stability under standard storage conditions but may degrade under extreme temperatures or light exposure.
  • pH Sensitivity: Its solubility characteristics suggest that it may be affected by pH changes in biological systems, impacting its absorption and efficacy .
Applications

Evocalcet has significant applications in clinical settings:

  • Treatment of Secondary Hyperparathyroidism: It is primarily used for managing elevated parathyroid hormone levels in patients with chronic kidney disease undergoing hemodialysis.
  • Clinical Trials: Ongoing studies are evaluating its long-term efficacy and safety compared to traditional calcimimetics like cinacalcet, focusing on patient outcomes related to parathyroid hormone regulation .
  • Potential Future Uses: Research continues into additional therapeutic applications beyond secondary hyperparathyroidism, potentially expanding its use in other conditions related to calcium metabolism disorders .
Introduction to Calcium-Sensing Receptor (CaSR) Agonists in Hyperparathyroidism

Pathophysiology of Secondary Hyperparathyroidism (SHPT) in Chronic Kidney Disease

SHPT arises from a cascade of mineral imbalances in progressive CKD. Declining renal function impairs phosphate excretion and reduces calcitriol synthesis, triggering hypocalcemia and diminished activation of parathyroid vitamin D receptors (VDR). These disturbances initiate a maladaptive feedback loop: hypocalcemia directly stimulates PTH secretion, while reduced VDR signaling and hyperphosphatemia accelerate parathyroid hyperplasia. The resulting sustained PTH elevation drives high bone turnover and contributes to ectopic calcification through increased calcium-phosphate product (Ca×P). Notably, fibroblast growth factor-23 (FGF-23) rises early in CKD to promote phosphaturia, but exacerbates SHPT by suppressing renal 1α-hydroxylase activity, further reducing active vitamin D [3] [7].

Key Pathophysiological Mechanisms in SHPT:Table 1: Pathophysiological Mechanisms in SHPT Progression

MechanismConsequenceClinical Impact
Reduced GFRPhosphate retentionHyperphosphatemia stimulates PTH synthesis
Diminished renal 1α-hydroxylaseLow calcitriolReduced VDR-mediated PTH suppression
Parathyroid hyperplasiaNodular gland transformationAutonomous PTH secretion
Elevated FGF-23Phosphaturia; vitamin D suppressionExacerbated hypocalcemia
Calcium receptor downregulationIncreased calcium set-pointResistance to calcium-mediated PTH suppression

This pathophysiology culminates in refractory biochemical abnormalities: persistent hyperparathyroidism (PTH >800 pg/mL), hyperphosphatemia, and elevated Ca×P product. These parameters correlate strongly with cardiovascular mortality—patients with PTH >600 pg/mL face a 52% higher risk of cardiovascular death than those within target ranges (150-300 pg/mL) [7] [8]. The skeletal manifestations—collectively termed CKD-mineral bone disorder (CKD-MBD)—range from osteitis fibrosa cystica (high-turnover disease) to adynamic bone disease, predisposing to fractures and deformities [3].

Role of CaSR in Parathyroid Hormone Regulation

The CaSR is a master regulator of systemic calcium homeostasis. This Class C G-protein coupled receptor detects subtle fluctuations in extracellular ionized calcium (Ca²⁺), modulating PTH secretion within seconds. Receptor activation engages Gαq/11 and Gαi signaling pathways, inhibiting PTH exocytosis and gene transcription. Simultaneously, it stimulates proteolytic cleavage of stored PTH within secretory vesicles, preventing hormone release. In CKD, diminished CaSR expression—particularly in nodular hyperplastic tissue—raises the calcium set-point, requiring higher serum calcium concentrations to suppress PTH secretion [6] [10].

Beyond parathyroid regulation, the CaSR exhibits pleiotropic expression in renal tubules, bone, and vasculature. In the kidney, tubular CaSR activation:

  • Diminishes calcium resorption in the thick ascending limb by inhibiting the NKCC2 transporter and ROMK potassium channels
  • Enhances calcium excretion in the collecting ducts
  • Modulates urinary concentration by reducing vasopressin-dependent aquaporin-2 trafficking [10]

This renal CaSR activity provides a counter-regulatory mechanism to prevent hypercalcemia during calcimimetic therapy. In bone, osteoblast CaSRs mediate calcium uptake for mineralization, while vascular CaSRs may influence smooth muscle calcification—though this role remains controversial [5] [6].

Evolution of Calcimimetic Agents: From Cinacalcet to Next-Generation Therapies

The calcimimetic era began with cinacalcet hydrochloride, the first FDA-approved CaSR modulator (2004). As a positive allosteric modulator, cinacalcet binds the CaSR's transmembrane domain, enhancing receptor sensitivity to extracellular calcium. Clinical trials demonstrated robust PTH reduction (mean decrease: 290 pg/mL) with concomitant calcium and phosphorus lowering—effects not achievable with vitamin D analogs. However, cinacalcet presented significant clinical limitations:

  • High incidence of gastrointestinal adverse effects (nausea: 31%; vomiting: 27%)
  • Potent inhibition of cytochrome P450 2D6 (CYP2D6), risking drug interactions
  • Variable pharmacokinetics requiring dose titration [1] [4]

Table 2: Biochemical Profiles of Calcimimetic Agents

ParameterCinacalcetEvocalcetEtelcalcetide
PTH Reduction~50%~60-70%~55-65%
Serum CalciumDecreaseDecreaseDecrease
Serum PhosphorusSlight decreaseSlight decreaseSlight decrease
FGF-23 ReductionModerateSignificantSignificant
Dosing FrequencyDailyDailyThrice-weekly IV

Evocalcet emerged from targeted molecular optimization of cinacalcet's phenylalkylamine scaffold. Structural modifications replaced cinacalcet’s naphthalene moiety with a pyrrolidine-acetic acid group (chemical name: 2-{4-[(3S)-3-{[(1R)-1-(naphthalen-1-yl)ethyl]amino}pyrrolidin-1-yl]phenyl}acetic acid). This redesign achieved:

  • Enhanced receptor specificity: Higher binding affinity to the CaSR’s allosteric site
  • Reduced CYP2D6 inhibition: Minimized drug interaction potential
  • Improved absorption profile: Selective uptake via monocarboxylate transporters in the proximal intestine, bypassing emetic pathways [1] [9]

Table 3: Molecular Characteristics of Calcimimetics

CharacteristicCinacalcetEvocalcet
Chemical ClassPhenylethylaminePyrrolidine acetic acid
Molecular Weight361.5 g/mol374.5 g/mol
LogP5.433.82
CYP2D6 InhibitionStrong (IC50: 11nM)Negligible
Transporter-Mediated AbsorptionNoMCT-dependent

Preclinical models demonstrated evocalcet’s superior tissue protection. In adenine-induced CKD rats, evocalcet (0.3 mg/kg/day) reduced aortic calcium content by 63% and cardiac calcification by 71% versus controls—effects mediated through PTH suppression and reduced Ca×P product. Histology confirmed attenuated parathyroid hyperplasia, with treated animals showing 45% smaller parathyroid cells and reduced proliferative indices. These findings suggest potential disease-modifying effects beyond biochemical control [5].

Clinically, evocalcet’s optimized pharmacokinetics translate to enhanced tolerability. Phase 3 trials in Japanese hemodialysis patients demonstrated equivalent PTH reduction to cinacalcet (75.7% vs. 79.3% achieving target PTH) with significantly lower nausea incidence (5.8% vs. 19.4%) [1]. This improved profile positions evocalcet as a second-generation therapeutic cornerstone for SHPT management, particularly in patients intolerant to first-generation calcimimetics.

Properties

CAS Number

870964-67-3

Product Name

Evocalcet

IUPAC Name

2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1

InChI Key

RZNUIYPHQFXBAN-XLIONFOSSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

MT-4580; MT 4580; MT4580; KHK-7580; KHK7580; KHK 7580; Evocalcet

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.